Lipophilicity (LogP) Comparison vs. Analogs
4-Butoxy-3-ethoxybenzoyl chloride exhibits a significantly higher calculated logP (XLogP3 = 4.2 [1]; ACD/LogP = 4.57 ) than its closest mono-alkoxy and symmetric dialkoxy relatives. Compared to 4-methoxybenzoyl chloride (logP ≈ 2.1–2.4 [2]), 4-ethoxybenzoyl chloride (logP ≈ 2.5–2.9 ), and 4-butoxybenzoyl chloride (logP ≈ 3.2–3.4 ), the target compound is 1.5–2.1 log units more lipophilic. This difference corresponds to an approximately 30- to 125-fold higher octanol-water partition coefficient, indicating substantially greater membrane permeability potential. Even 3,4-diethoxybenzoyl chloride (MW 228.67), which contains two ethoxy groups, is expected to have a lower logP than the target compound because the butoxy chain contributes more to hydrophobicity than two ethoxy groups combined .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.2; ACD/LogP = 4.57 |
| Comparator Or Baseline | 4-Methoxybenzoyl chloride: logP = 2.07–2.38; 4-Ethoxybenzoyl chloride: logP = 2.46–2.91; 4-Butoxybenzoyl chloride: logP = 3.24–3.39 |
| Quantified Difference | ΔlogP = +1.5 to +2.1 (target vs. mono-alkoxy series); ΔlogP ≈ +1.0 (target vs. 4-butoxybenzoyl chloride) |
| Conditions | Predicted/computed values; XLogP3 (PubChem), ACD/LogP (ChemSpider) |
Why This Matters
Higher logP translates to improved passive diffusion across biological membranes, a critical parameter in drug candidate selection and prodrug design.
- [1] PubChem. (2026). 4-Butoxy-3-ethoxybenzoyl chloride. Compound Summary (CID 46779647). National Center for Biotechnology Information. Retrieved April 15, 2026. View Source
- [2] The Good Scents Company. (n.d.). 4-Methoxybenzoyl chloride. Ingredient Catalog. Retrieved April 15, 2026. View Source
